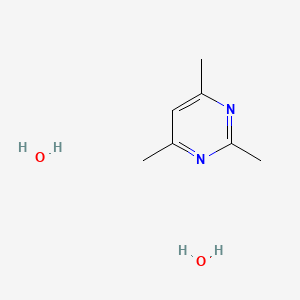

2,4,6-Trimethyl-pyrimidine dihydrate

Description

Properties

IUPAC Name |

2,4,6-trimethylpyrimidine;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2H2O/c1-5-4-6(2)9-7(3)8-5;;/h4H,1-3H3;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXILZYKZZBEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)C.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623517 | |

| Record name | 2,4,6-Trimethylpyrimidine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195245-72-7 | |

| Record name | 2,4,6-Trimethylpyrimidine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Towards 2,4,6 Trimethyl Pyrimidine Dihydrate and Its Derivatives

Direct Synthesis Strategies for 2,4,6-Trimethylpyrimidine (B372508) Dihydrate

The primary route to the 2,4,6-trimethylpyrimidine core involves the construction of the heterocyclic ring from acyclic precursors. The formation of the dihydrate is typically a subsequent step involving crystallization from an aqueous medium, though specific studies detailing the preparation of the dihydrate form are not extensively documented in the literature. Pyrimidines, in general, are known to form hydrates. nih.govresearchgate.net

Condensation Reactions and Cyclization Pathways

The most established and direct method for synthesizing 2,4,6-trimethylpyrimidine is through a classical condensation reaction followed by cyclization. This approach involves the reaction of a β-dicarbonyl compound with an amidine.

Specifically, the synthesis is achieved via the condensation of acetylacetone (B45752) (pentane-2,4-dione) with acetamidine (B91507) hydrochloride. This reaction is a well-documented example of the Pinner synthesis of pyrimidines. The reaction proceeds by the formation of intermediate imines, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine (B1678525) ring. This synthetic route was independently reported by Bowman and by Kondo and Yanai in 1937.

General Reaction Scheme:

Reactants: Acetylacetone and Acetamidine

Product: 2,4,6-Trimethylpyrimidine

Byproduct: Water

This method provides a straightforward and efficient pathway to the core pyrimidine structure.

Influence of Reaction Conditions and Catalysis on Yield and Selectivity

While specific studies exhaustively detailing the optimization of reaction conditions for the synthesis of 2,4,6-trimethylpyrimidine are limited, the general principles of pyrimidine synthesis offer insight into factors influencing yield and selectivity.

Key parameters that can be modulated include:

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction rate. Alcohols are commonly employed in such condensations.

Temperature: As with most condensation reactions, temperature plays a crucial role. Higher temperatures can accelerate the reaction but may also lead to the formation of side products.

pH/Catalyst: The reaction is typically carried out under conditions that facilitate both the initial nucleophilic attack and the final dehydration step. The use of acetamidine in its hydrochloride salt form implies that the reaction is conducted under acidic or near-neutral pH, which can catalyze the necessary steps. The basicity of the amidine itself also plays a role in the reaction mechanism. Control of pH is essential to ensure the amidine is sufficiently nucleophilic while also promoting the cyclization and dehydration steps.

Systematic optimization of these conditions would be necessary to maximize the yield and purity of 2,4,6-trimethylpyrimidine.

Functionalization and Derivatization Approaches for the 2,4,6-Trimethylpyrimidine Dihydrate Scaffold

The 2,4,6-trimethylpyrimidine core offers multiple sites for functionalization: the three methyl groups and the C5 position of the pyrimidine ring.

Modification of Methyl Groups: Oxidation, Halogenation, and Alkylation

The methyl groups attached to the pyrimidine ring possess a degree of acidity, particularly the one at the 4-position, making them susceptible to various chemical transformations.

Oxidation: While specific literature on the oxidation of the methyl groups of 2,4,6-trimethylpyrimidine is scarce, analogous reactions on similar heterocyclic compounds, such as 2,4,6-trimethylpyridine (B116444), suggest that oxidation is a feasible pathway. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the methyl groups to carboxylic acids. Selective oxidation of one methyl group over the others would likely be challenging and depend on the precise reaction conditions.

Halogenation: Direct halogenation of the methyl groups can be achieved through radical substitution mechanisms, typically initiated by UV light or radical initiators using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This would lead to the formation of halomethyl-, dihalomethyl-, or trihalomethyl-pyrimidine derivatives, which are versatile intermediates for further synthesis.

Alkylation (via Condensation): The reactivity of the methyl groups, particularly the 4-methyl group, in condensation reactions has been demonstrated. 2,4,6-Trimethylpyrimidine undergoes Claisen-like condensation reactions with esters such as ethyl benzoate (B1203000) and phenyl acetate (B1210297). These reactions occur at the 4-methyl position, leading to the formation of products like 2,6-dimethyl-4-phenacylpyrimidine and 4-acetonyl-2,6-dimethylpyrimidine. This reactivity highlights the enhanced acidity of the protons on the C4-methyl group due to the electron-withdrawing nature of the pyrimidine ring.

Table 1: Examples of Condensation Reactions at the 4-Methyl Group

| Reactant | Product |

|---|---|

| Ethyl benzoate | 2,6-Dimethyl-4-phenacylpyrimidine |

| Phenyl acetate | 4-Acetonyl-2,6-dimethylpyrimidine |

Ring Functionalization Strategies: Amination, Halogenation, and Coupling Reactions

The pyrimidine ring is electron-deficient, which dictates its reactivity towards various reagents. The C5 position is the most likely site for electrophilic substitution, while the carbon atoms at positions 2, 4, and 6 are susceptible to nucleophilic attack, although in this case they are substituted with methyl groups.

Amination: Direct amination of the pyrimidine ring at the C5 position is not a commonly reported reaction. However, nucleophilic aromatic substitution reactions on pyrimidines are well-known. wikipedia.org If a suitable leaving group were present on the ring, amination via nucleophilic substitution would be possible. Ring transformation reactions with nucleophiles like ammonia (B1221849) have also been observed under certain conditions. wur.nl

Halogenation: Electrophilic halogenation of the pyrimidine ring typically occurs at the C5 position, which is the most electron-rich carbon. wikipedia.org Reagents such as bromine or N-halosuccinimides in an appropriate solvent could potentially introduce a halogen atom at this position, yielding 5-halo-2,4,6-trimethylpyrimidine.

Coupling Reactions: The introduction of a halogen at the C5 position would open up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions would allow for the formation of C-C bonds and the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position, significantly expanding the library of accessible derivatives. While specific examples for 2,4,6-trimethylpyrimidine are not prevalent, this is a standard strategy for the functionalization of halopyrimidines. researchgate.net

Mechanistic Investigations of 2,4,6-Trimethylpyrimidine Formation

The formation of 2,4,6-trimethylpyrimidine from acetylacetone and acetamidine follows a well-understood mechanistic pathway for pyrimidine synthesis.

The proposed mechanism involves the following key steps:

Nucleophilic Attack: One of the nitrogen atoms of the acetamidine acts as a nucleophile and attacks one of the carbonyl carbons of acetylacetone.

Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form an enamine or imine intermediate.

Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to eliminate a second molecule of water, leading to the formation of the stable, aromatic 2,4,6-trimethylpyrimidine ring.

This condensation-cyclization-dehydration sequence is a classic and reliable method for the synthesis of the pyrimidine core structure.

Advanced Structural Characterization of 2,4,6 Trimethyl Pyrimidine Dihydrate

Single Crystal X-ray Diffraction Analysis of 2,4,6-Trimethylpyrimidine (B372508) Dihydrate

This section would require the successful crystallization of the compound and subsequent analysis using a single-crystal X-ray diffractometer. The resulting data would provide a precise three-dimensional model of the molecule and its arrangement within the crystal lattice.

Determination of Crystal System and Space Group

The diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry elements present in the crystal. This information is fundamental to understanding the packing of the molecules.

Elucidation of Molecular Conformation and Geometry

From the refined crystal structure, precise bond lengths, bond angles, and torsion angles of the 2,4,6-trimethylpyrimidine molecule would be determined. This would reveal the planarity of the pyrimidine (B1678525) ring and the orientation of the methyl groups.

Supramolecular Architecture and Packing Arrangements within the Dihydrate Crystal Lattice

This subsection would describe how the individual molecules of 2,4,6-trimethylpyrimidine and water are arranged in the crystal. It would detail how the hydrogen bonding networks and other weaker intermolecular forces, such as van der Waals interactions, contribute to the formation of a stable three-dimensional structure.

Polymorphism and Pseudopolymorphism Studies of 2,4,6-Trimethylpyrimidine

Polymorphism refers to the ability of a compound to crystallize in different crystal structures, while pseudopolymorphism relates to different crystalline forms that contain different amounts of solvent (in this case, water). Studies in this area would involve attempts to crystallize 2,4,6-trimethylpyrimidine under various conditions to see if different polymorphs or other hydrated forms (pseudopolymorphs) can be isolated and characterized.

Without published experimental data from the single-crystal X-ray diffraction of 2,4,6-trimethylpyrimidine dihydrate, a scientifically rigorous article adhering to the requested outline cannot be generated. Further research involving the synthesis and crystallographic analysis of this specific compound would be required to provide the necessary information.

Electron Diffraction and Solid-State NMR for Structural Confirmation

Detailed research findings from electron diffraction and solid-state NMR studies would typically be presented here to provide a comprehensive structural confirmation of 2,4,6-trimethylpyrimidine dihydrate.

Electron Diffraction Analysis:

An electron diffraction study would provide precise measurements of the unit cell parameters, space group, and atomic coordinates, leading to a complete three-dimensional model of the crystal structure. This would reveal bond lengths, bond angles, and torsion angles within the 2,4,6-trimethylpyrimidine molecule and the geometry of the water molecules. Furthermore, it would elucidate the hydrogen bonding network between the pyrimidine derivative and the water molecules, which is critical to understanding the stability and properties of the dihydrate.

A data table presenting crystallographic information such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics (R-factor, goodness-of-fit) would be included here if data were available.

Solid-State NMR Spectroscopy:

Solid-state NMR spectroscopy would complement the diffraction data by providing information on the local environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N). Cross-polarization magic-angle spinning (CP-MAS) experiments would allow for the resolution of distinct signals for the crystallographically inequivalent atoms in the asymmetric unit. This would confirm the number of molecules in the asymmetric unit and provide insights into the molecular symmetry in the solid state. Additionally, advanced solid-state NMR techniques could probe the dynamics of the methyl groups and the water molecules within the crystal lattice.

A data table summarizing the ¹³C and ¹⁵N solid-state NMR chemical shifts (δ) in ppm for the different carbon and nitrogen atoms in the 2,4,6-trimethylpyrimidine molecule would be presented in this section had the data been accessible.

Due to the current lack of published research on the electron diffraction and solid-state NMR analysis of 2,4,6-trimethylpyrimidine dihydrate, a detailed and accurate article on this specific subject cannot be generated at this time.

Spectroscopic Investigations and Vibrational Analysis of 2,4,6 Trimethyl Pyrimidine Dihydrate

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Without experimental spectra for 2,4,6-trimethylpyrimidine (B372508) dihydrate, a detailed assignment of vibrational modes and identification of specific hydrogen bonding signatures is not feasible. While general principles of vibrational spectroscopy can predict the types of modes expected for the pyrimidine (B1678525) ring and methyl groups, and the characteristic bands for water of hydration, specific frequencies and assignments require empirical data.

Assignment of Characteristic Vibrational Modes of Pyrimidine Ring and Methyl Groups

A definitive assignment of the vibrational modes for the pyrimidine ring (e.g., ring breathing, C-N stretching, C-H bending) and the attached methyl groups (e.g., symmetric and asymmetric stretching and bending) for this specific molecule cannot be completed.

Identification of Hydrogen Bonding Signatures within the Dihydrate Structure

While it is expected that the two water molecules would form hydrogen bonds with the nitrogen atoms of the pyrimidine ring and potentially with each other, the precise nature of these bonds would manifest as specific shifts and broadening in the O-H stretching region (typically 3200-3600 cm⁻¹) of the FTIR spectrum. cdnsciencepub.comresearchgate.net Studies on other hydrated pyrimidine derivatives confirm that water-mediated hydrogen bonds are crucial structural elements, but specific spectral data for the title compound is absent. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)

No publicly available ¹H or ¹³C NMR spectra for 2,4,6-trimethylpyrimidine could be located. Therefore, a detailed analysis of its chemical shifts and coupling patterns cannot be performed.

Detailed Chemical Shift Analysis and Spin-Spin Coupling Patterns

An analysis of proton and carbon environments, including expected chemical shifts for the methyl groups and the remaining aromatic proton, as well as their spin-spin coupling interactions, is not possible without the actual spectral data.

Conformational Analysis in Solution vs. Solid State

A comparative analysis of the compound's conformation in solution versus the solid state, which often utilizes solid-state NMR and solution NMR data, cannot be conducted.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for 2,4,6-trimethylpyrimidine, which would provide information on its electronic transitions (typically π → π* and n → π* for pyrimidine systems), was not found in the available literature.

Due to the absence of specific data for 2,4,6-trimethylpyrimidine dihydrate, the requested article with detailed research findings and data tables cannot be generated.

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of pyrimidine and its derivatives are characterized by transitions involving n → π* and π → π* orbitals. The pyrimidine ring, an aromatic heterocycle, possesses both π bonding and non-bonding (n) electrons associated with the nitrogen atoms. Consequently, its ultraviolet-visible (UV-Vis) spectrum is a product of electronic excitations from these orbitals to anti-bonding π* orbitals.

For the parent pyrimidine molecule, the n → π* transition is typically observed as a weak absorption band at longer wavelengths, while the more intense π → π* transitions appear at shorter wavelengths. The substitution of three methyl groups onto the pyrimidine ring at the 2, 4, and 6 positions, as in 2,4,6-trimethylpyrimidine, is expected to influence these electronic transitions. Methyl groups are known to be weakly electron-donating (auxochromic) and can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) in the π → π* transitions of the aromatic ring.

A comprehensive search of the current scientific literature did not yield specific experimental or computational data for the electronic absorption maxima of 2,4,6-trimethylpyrimidine or its dihydrate form. However, based on the spectroscopic properties of similar alkylated pyrimidines, it is anticipated that the compound would exhibit characteristic absorption bands in the UV region. The n → π* transition would likely appear as a shoulder or a distinct band of low intensity, while the π → π* transitions would manifest as stronger absorption bands at shorter wavelengths.

To provide a comparative context, a study on a potent pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, reported a maximum absorbance at a wavelength of 275 nm. While this compound has a more complex structure, it illustrates the region where substituted pyrimidines can be expected to absorb.

A summary of the expected electronic transitions in 2,4,6-trimethylpyrimidine is presented in the table below. It is important to note that the exact absorption maxima (λmax) would need to be determined experimentally.

| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

| π → π | π bonding to π anti-bonding | Shorter UV (e.g., < 280 nm) | High |

| n → π | Non-bonding to π anti-bonding | Longer UV (e.g., > 280 nm) | Low |

Solvatochromic Effects in Various Media

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the solvent polarity is varied. This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule. The direction and magnitude of the solvatochromic shift can provide valuable insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

The n → π* transitions of pyrimidines typically exhibit a hypsochromic (or blue) shift as the polarity of the solvent increases. This is because the non-bonding electrons of the nitrogen atoms can interact with polar solvent molecules, particularly those capable of hydrogen bonding, leading to a stabilization of the ground state. This stabilization increases the energy gap for the n → π* transition, resulting in absorption at a shorter wavelength.

Conversely, π → π* transitions in pyrimidine derivatives often show a bathochromic (or red) shift with increasing solvent polarity. This occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition and causing a shift to longer wavelengths. Studies on some substituted pyrimidines have indeed demonstrated this behavior. rsc.org

Given the presence of nitrogen atoms and the aromatic π system in 2,4,6-trimethylpyrimidine, it is expected to exhibit solvatochromism. The magnitude of the shifts would depend on the change in the molecule's dipole moment upon electronic transition. The dihydrate form suggests that water molecules are incorporated into the crystal structure, and their interaction with the pyrimidine ring in the solid state could differ from the solvation effects observed in solution.

The anticipated solvatochromic shifts for the electronic transitions of 2,4,6-trimethylpyrimidine in solvents of varying polarity are summarized in the table below. These are general expectations based on the behavior of similar compounds and would require experimental verification.

| Solvent Polarity | Type of Transition | Expected Shift | Rationale |

| Increasing | n → π | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons by polar solvents. |

| Increasing | π → π | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state by polar solvents. |

Computational and Theoretical Studies on 2,4,6 Trimethyl Pyrimidine Dihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules and crystalline solids. nih.gov DFT calculations are based on the principle that the total energy of a system is a unique functional of its electron density. nih.gov This approach has become exceedingly popular for modeling molecular crystals due to its balance of computational cost and accuracy. nih.govnih.gov For a compound like 2,4,6-trimethylpyrimidine (B372508) dihydrate, DFT allows for a detailed exploration of its fundamental characteristics, from its most stable geometric arrangement to its reactivity and spectroscopic signatures.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on its potential energy surface. arxiv.org Using DFT, the initial geometry of the 2,4,6-trimethylpyrimidine dihydrate complex is iteratively adjusted to minimize the system's total energy, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. nih.govnih.gov

This process is crucial for obtaining an accurate representation of the molecule's structure, which is the foundation for all further property calculations. The selection of an appropriate functional, such as B3LYP or PBE, and a suitable basis set, like 6-311++G(d,p), is critical for achieving reliable results that correlate well with experimental data. nih.govrsc.org The energetic landscape provides information not only on the ground state geometry but also on other stable conformers and the energy barriers between them.

| Structural Parameter | Description | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-N, C-C, C-H, O-H). | Specific data for 2,4,6-trimethylpyrimidine dihydrate is not available in the provided search results. |

| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-N-C in the pyrimidine (B1678525) ring). | Specific data for 2,4,6-trimethylpyrimidine dihydrate is not available in the provided search results. |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for defining the molecule's conformation. | Specific data for 2,4,6-trimethylpyrimidine dihydrate is not available in the provided search results. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euwikipedia.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. wikipedia.org DFT calculations are widely used to compute the energies of the HOMO and LUMO, providing quantitative insights into the electronic properties and reactivity of compounds like 2,4,6-trimethylpyrimidine dihydrate. nih.govresearchgate.net

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons. | Specific data for 2,4,6-trimethylpyrimidine dihydrate is not available in the provided search results. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons. | Specific data for 2,4,6-trimethylpyrimidine dihydrate is not available in the provided search results. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). Indicates chemical reactivity and stability. | Specific data for 2,4,6-trimethylpyrimidine dihydrate is not available in the provided search results. |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, are colored red. These often include areas with lone pair electrons, such as on nitrogen or oxygen atoms. Regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack, are colored blue. researchgate.net For 2,4,6-trimethylpyrimidine dihydrate, an MEP map would reveal the nucleophilic character of the pyrimidine nitrogen atoms and the electrophilic nature of the hydrogen atoms of the water molecules.

| Molecular Region | Electrostatic Potential | Significance |

|---|---|---|

| Pyrimidine Nitrogen Atoms | Negative (Red) | Electron-rich sites, susceptible to electrophilic attack and hydrogen bond acceptance. |

| Water Hydrogen Atoms | Positive (Blue) | Electron-poor sites, susceptible to nucleophilic attack and hydrogen bond donation. |

| Methyl Group Hydrogens | Slightly Positive (Green/Blue) | Moderately electron-poor regions. |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to a close agreement with experimental spectra. nih.gov

Similarly, DFT can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the magnetic shielding tensors for each nucleus. mdpi.comnih.gov These theoretical values are instrumental in assigning experimental NMR signals and confirming molecular structures. nih.gov

| Vibrational Mode | Description | Calculated Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | Stretching of water molecule H-bonds. | Specific data is not available in the provided search results. |

| N-H Stretch | If protonation occurs. | Specific data is not available in the provided search results. |

| C-H Stretch | Stretching of methyl and ring C-H bonds. | Specific data is not available in the provided search results. |

| C=N Stretch | Stretching of pyrimidine ring bonds. | Specific data is not available in the provided search results. |

| Nucleus | Molecular Environment | Calculated Chemical Shift (ppm) |

|---|---|---|

| 1H | Methyl groups, Water molecules. | Specific data is not available in the provided search results. |

| 13C | Pyrimidine ring carbons, Methyl carbons. | Specific data is not available in the provided search results. |

Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) Analysis

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the topology of scalar fields derived from quantum mechanics, such as the electron density. manchester.ac.uk The most prominent application of QCT is the Quantum Theory of Atoms in Molecules (QTAIM), which partitions a molecule into atomic basins based on the gradient vector field of the electron density. researchgate.netrsc.org This allows for a rigorous definition of atoms and bonds within a molecule.

Complementary to QTAIM, Non-Covalent Interaction (NCI) analysis is a technique used to visualize and characterize weak interactions in real space. rsc.org It is based on the electron density and its derivatives and helps in identifying hydrogen bonds, van der Waals interactions, and steric repulsion, which are crucial for understanding the crystal packing and stability of molecular hydrates. researchgate.netmdpi.com

Characterization of Hydrogen Bonding Interactions (O-H…N, N-H…O, O-H…O)

In the crystal structure of 2,4,6-trimethylpyrimidine dihydrate, hydrogen bonding is the dominant intermolecular force that dictates the supramolecular architecture. The water molecules can act as both hydrogen bond donors (via their O-H groups) and acceptors (via the oxygen lone pairs), interacting with the nitrogen atoms of the pyrimidine ring and with other water molecules. mdpi.com The primary interactions expected are of the O-H···N, N-H···O (if the pyrimidine is protonated), and O-H···O types.

QTAIM provides a quantitative description of these bonds by locating a bond critical point (BCP) between the interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction's strength and nature. rsc.org NCI analysis provides a complementary visual representation, where isosurfaces color-coded according to the sign of the second Hessian eigenvalue indicate the type of interaction: strong attractive interactions like hydrogen bonds appear as blue or green discs, while steric clashes appear as red regions. mdpi.com

| Interaction Type | QTAIM Parameters at BCP | NCI Analysis Visualization |

|---|---|---|

| O-H···N | Electron density (ρ) and Laplacian (∇²ρ) values would quantify bond strength. | A distinct, low-density, low-gradient isosurface between the donor and acceptor atoms. |

| N-H···O | Electron density (ρ) and Laplacian (∇²ρ) values would quantify bond strength. | A distinct, low-density, low-gradient isosurface between the donor and acceptor atoms. |

| O-H···O | Electron density (ρ) and Laplacian (∇²ρ) values would quantify bond strength. | A distinct, low-density, low-gradient isosurface between the donor and acceptor atoms. |

Quantification of Intermolecular Interaction Energies

The stability and structure of the 2,4,6-trimethylpyrimidine dihydrate crystal lattice are dictated by a complex network of intermolecular interactions. Computational chemistry offers powerful tools to quantify the energies of these interactions, providing a deeper understanding of the supramolecular assembly. researchgate.net

A primary method for this analysis is energy framework calculation, often performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set. researchgate.net This approach systematically analyzes interactions within a defined molecular cluster to calculate the electrostatic, polarization, dispersion, and exchange-repulsion components of the interaction energies between molecule pairs.

Below is a representative table illustrating typical energy ranges for different types of intermolecular interactions that would be relevant in the 2,4,6-trimethylpyrimidine dihydrate system.

| Interaction Type | Typical Energy Range (kJ/mol) |

| O-H···N Hydrogen Bond | -15 to -30 |

| O-H···O Hydrogen Bond | -15 to -25 |

| C-H···O Hydrogen Bond | -2 to -10 |

| π-π Stacking | -5 to -15 |

| van der Waals Forces | -0.5 to -5 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level, offering insights that are often inaccessible through experimental means alone. rsc.orgnih.gov

MD simulations are instrumental in characterizing the dynamic behavior of 2,4,6-trimethylpyrimidine dihydrate in both the solid state and in solution. rsc.org

In the solid state , simulations can reveal the nature of lattice vibrations (phonons) and the rotational dynamics of the methyl groups. The simulations can also predict thermal motion, including molecular reorientations and internal rotations, which can be compared with experimental data from techniques like X-ray diffraction. rsc.org While classical force fields like GAFF, CHARMM, and OPLS generally reproduce molecular and crystal structures well, they may underestimate atomic displacement parameters. rsc.org

In solution , MD simulations model the translational and rotational diffusion of the 2,4,6-trimethylpyrimidine molecule, providing information on how it moves and tumbles within the solvent. These simulations can elucidate the process of dissolution and the stability of the hydrated complex in an aqueous environment. The trajectories generated from these simulations can be used to calculate various thermodynamic and transport properties. nih.gov

The interaction between a solute and the surrounding solvent molecules is critical to its behavior in solution. For 2,4,6-trimethylpyrimidine dihydrate, the "dihydrate" designation indicates the presence of a structured shell of water molecules, even in the solid state. MD simulations allow for a detailed investigation of this hydration shell. nih.gov

The structure of the hydration shell is often characterized by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For 2,4,6-trimethylpyrimidine, RDFs would reveal the average distances and coordination numbers for water molecules around the pyrimidine nitrogen atoms and methyl groups.

The dynamics of the hydration shell are also a key area of investigation. nih.gov Water molecules in the hydration shell typically exhibit slower reorientational dynamics compared to bulk water, with residence times that can be quantified from the simulation. nih.gov These dynamics, which occur on picosecond to nanosecond timescales, involve the exchange of hydrogen-bond partners and the movement of water molecules into and out of the hydration layer. nih.gov Understanding these dynamics is crucial as the hydration shell mediates interactions between the solute and the broader aqueous environment. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Structure Calculation

The calculation of the electronic structure of 2,4,6-trimethylpyrimidine provides fundamental information about its reactivity, spectroscopic properties, and molecular orbitals. This is achieved through quantum mechanical methods, broadly categorized as ab initio and semi-empirical.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation from first principles without using empirical parameters. mdpi.com Density Functional Theory (DFT) is another widely used first-principles method that calculates the electronic structure based on the electron density. These methods can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Semi-empirical methods , such as AM1, PM3, and those in the MNDO family, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data. wikipedia.orgscribd.com These methods are computationally much faster than ab initio calculations, making them suitable for very large molecules. wikipedia.org While their results can be less accurate if the molecule under study is dissimilar to the molecules used for parameterization, they are invaluable tools for rapid screening and for systems where ab initio methods are too computationally expensive. wikipedia.orgscribd.com

The table below summarizes key properties obtained from these calculations.

| Computational Method | Key Calculated Properties |

| Ab Initio (DFT, HF, etc.) | Molecular Orbital Energies (HOMO/LUMO), Electron Density Distribution, Molecular Electrostatic Potential, Optimized Geometries, Vibrational Frequencies. |

| Semi-Empirical (AM1, PM3, etc.) | Heats of Formation, Dipole Moments, Ionization Potentials, Optimized Geometries. |

Theoretical Studies of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, telecommunications, and optical signal processing. researchgate.net Pyrimidine derivatives are a class of compounds that have attracted interest for their potential NLO activity due to their π-conjugated systems. nih.gov

Theoretical calculations are essential for predicting and understanding the NLO properties of molecules like 2,4,6-trimethylpyrimidine. These properties arise from the interaction of the molecule's electron cloud with an external electric field, such as that from a high-intensity laser. The key NLO properties calculated are the electric dipole moment (μ), the linear polarizability (α), and the first (β) and higher-order hyperpolarizabilities (γ). researchgate.net

These properties are typically calculated using quantum chemical methods, such as DFT (e.g., B3LYP, B3PW91) or time-dependent Hartree-Fock (TDHF) methods. researchgate.netspringerprofessional.de The calculations can reveal how modifications to the molecular structure, such as the addition of electron-donating or electron-withdrawing groups, can enhance NLO response. For pyrimidine-based molecules, a "push-pull" electronic structure often leads to larger hyperpolarizability values. nih.gov Theoretical studies can also investigate the effect of the crystalline environment on NLO properties, which can significantly differ from the properties of an isolated molecule in the gas phase. nih.gov

Coordination Chemistry of 2,4,6 Trimethyl Pyrimidine Dihydrate As a Ligand

Ligand Design Principles and Coordination Modes of Pyrimidine (B1678525) Derivatives

The design of ligands for coordination chemistry hinges on the strategic placement of donor atoms and the electronic and steric properties of the ligand framework. Pyrimidine derivatives, as a class of N-donor heterocyclic ligands, offer a rich platform for creating sophisticated coordination compounds. mdpi.commdpi.com

The defining feature of the pyrimidine ring is the presence of two nitrogen atoms in a 1,3-arrangement. These nitrogen atoms possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to a central metal ion. lumenlearning.comlibretexts.org Depending on the reaction conditions and the nature of the metal center, pyrimidine-based ligands can exhibit several coordination modes:

Monodentate Coordination: The ligand binds to the metal center through one of its nitrogen atoms. This is a common mode, particularly when other competing ligands are present.

Bidentate Bridging: The two nitrogen atoms of a single pyrimidine ring can bridge two different metal centers, facilitating the formation of coordination polymers.

Chelating Coordination: While less common for the bare pyrimidine ring due to the 1,3-positioning of the nitrogen atoms, functionalization of the ring with donor groups at appropriate positions can create effective chelating ligands.

Synthesis and Characterization of Metal Complexes of 2,4,6-Trimethylpyrimidine (B372508) Dihydrate

The synthesis of metal complexes with pyrimidine-based ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.netekb.egniscpr.res.inekb.eg Characterization relies on a suite of spectroscopic and analytical techniques to confirm the structure and properties of the new compounds.

Transition Metal Complexes

Complexes of 2,4,6-trimethylpyrimidine with first-row transition metals such as manganese, iron, cobalt, nickel, and copper can be synthesized by refluxing the ligand with the corresponding metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. iaea.orgcu.edu.eg The resulting complexes often precipitate from the solution upon cooling.

Characterization of these complexes provides insight into the metal-ligand interaction:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.netekb.eg

Infrared (IR) Spectroscopy: Coordination of the pyrimidine ligand to a metal ion is typically evidenced by shifts in the C=N and ring stretching vibrational frequencies. researchgate.netekb.eg

UV-Visible Spectroscopy: Provides information about the d-d electronic transitions of the metal center, which is indicative of the coordination geometry. researchgate.netekb.eg

Magnetic Susceptibility Measurements: Helps determine the spin state and, by extension, the geometry of the metal ion (e.g., distinguishing between high-spin octahedral and square planar Ni(II) complexes). researchgate.netekb.eg

| Metal Ion | Typical Geometry | Magnetic Moment (μ_eff, B.M.) | Key IR Shifts (cm⁻¹) |

|---|---|---|---|

| Co(II) | Octahedral | 4.3 - 5.2 | Pyrimidine ring vibrations shift upon coordination |

| Ni(II) | Octahedral | 2.8 - 3.5 | C=N stretching frequency shifts |

| Cu(II) | Distorted Octahedral / Square Planar | 1.7 - 2.2 | New bands may appear in the far-IR region (M-N stretch) |

| Fe(III) | Octahedral | ~5.9 (High Spin) | Shifts in ring breathing modes |

Lanthanide and Actinide Complexes

The coordination chemistry of f-block elements—lanthanides and actinides—differs significantly from that of transition metals due to the nature of their f-orbitals. science.govnumberanalytics.com These elements are characterized by larger ionic radii and a preference for higher coordination numbers (typically 8 or 9). Their interactions with ligands are predominantly electrostatic.

Synthesis of lanthanide and actinide complexes with N-donor ligands like 2,4,6-trimethylpyrimidine can be achieved, often yielding complexes with coordinated solvent or water molecules to satisfy the metal's large coordination sphere. acs.org The bonding in actinide complexes can exhibit a higher degree of covalency compared to their lanthanide counterparts, stemming from the involvement of 5f orbitals in bonding. rsc.orgresearchgate.net Characterization often involves techniques sensitive to the f-electrons, such as luminescence spectroscopy for certain lanthanide ions (e.g., Eu³⁺, Tb³⁺), where the ligand can act as an "antenna" to absorb and transfer energy to the metal center.

Structural Elucidation of Coordination Compounds (X-ray Crystallography of Metal-Dihydrate Complexes)

Coordination Geometry and Stereochemistry

The geometry of a coordination complex is dictated by the coordination number of the central metal ion and the nature of the ligands. lumenlearning.comlibretexts.orglibretexts.org For transition metals, common geometries include tetrahedral (coordination number 4) and octahedral (coordination number 6). libretexts.orglibretexts.org

| Coordination Number | Geometry | Typical Metal Ions |

|---|---|---|

| 4 | Tetrahedral | Zn(II), Co(II) |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II) |

| 6 | Octahedral | Cr(III), Fe(III), Co(II), Ni(II) |

In octahedral complexes, stereoisomerism (such as cis and trans isomers) can arise when two or more different types of ligands are present. libretexts.org The steric bulk of the three methyl groups on the 2,4,6-trimethylpyrimidine ligand can significantly influence the arrangement of ligands around the metal, potentially favoring less crowded geometries or leading to distortions from ideal polyhedra. researchgate.net

Role of Dihydrate in Directing Metal-Ligand Assembly

The "dihydrate" designation indicates the presence of two water molecules per formula unit of the ligand, which can play a crucial and multifaceted role in the structure of a coordination compound. quora.comwikipedia.org These water molecules, often referred to as water of crystallization, are not merely passive occupants of the crystal lattice but are integral to the supramolecular architecture. wikipedia.org Their roles include:

Direct Coordination: Water molecules can act as ligands themselves, binding directly to the metal center to help satisfy its coordination number. mdpi.comresearchgate.net This is particularly common with metal ions that favor octahedral geometry or with large lanthanide ions.

Bridging Ligands: In some cases, a water molecule can act as a bridge, simultaneously coordinating to two different metal centers. mdpi.comnih.govacs.org This is a key mechanism in the formation of certain types of coordination polymers, directly influencing the dimensionality and properties of the resulting material. mdpi.comnih.gov

The presence of water molecules can thus direct the assembly of the metal-ligand framework, influencing everything from the local coordination environment to the extended solid-state structure. The strength of hydrogen bonds involving coordinated water molecules is often enhanced, making them significant structure-directing interactions. sciforum.net

Supramolecular Frameworks and Metal-Organic Networks with 2,4,6-Trimethylpyrimidine Dihydrate

Currently, there is no available research detailing the use of 2,4,6-trimethylpyrimidine dihydrate as a building block in the construction of supramolecular frameworks or metal-organic networks (MONs), which include the well-known subclass of metal-organic frameworks (MOFs). However, the principles of how such frameworks are constructed can be understood through the study of analogous N-heterocyclic ligands.

Supramolecular frameworks are large, ordered structures formed by the self-assembly of molecular components through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. MONs and MOFs, on the other hand, are typically formed through stronger, more directional coordinate bonds between metal ions (or clusters) and organic ligands.

For a molecule like 2,4,6-trimethylpyrimidine to function as a ligand in these structures, it would need to act as a linker between metal centers. The two nitrogen atoms of the pyrimidine ring can potentially chelate a single metal ion or, more likely in the context of framework construction, bridge two different metal centers. The methyl groups at the 2, 4, and 6 positions would influence the ligand's steric profile and could affect the resulting framework's geometry and porosity.

The formation of these frameworks is highly dependent on factors such as the coordination geometry of the metal ion, the denticity and geometry of the ligand, the solvent system used, and the reaction temperature.

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of metal complexes are fundamental to understanding their electronic structure, geometry, and bonding. Although no specific data exists for complexes of 2,4,6-trimethylpyrimidine dihydrate, the general methods of characterization are well-established.

Spectroscopic Properties

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are primary tools for characterizing metal-ligand coordination.

Infrared Spectroscopy: Upon coordination of a pyrimidine ligand to a metal ion, changes in the vibrational frequencies of the C=N and C=C bonds within the heterocyclic ring are expected. Typically, these stretching vibrations shift to higher frequencies (a blueshift) as the electron density is drawn from the ring towards the metal center. This shift provides evidence of metal-ligand bond formation. For instance, in complexes with other pyrimidine-derived ligands, shifts in the C=N band are indicative of coordination through the ring nitrogen atoms. ekb.eg

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions.

d-d transitions: These occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and intensity of these transitions provide information about the coordination geometry (e.g., octahedral, tetrahedral) and the oxidation state of the metal. These transitions are typically weak.

Charge-Transfer (CT) transitions: These are much more intense and involve the transfer of an electron between the metal and the ligand. They can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). Pyrimidine ligands, being π-deficient heterocycles, can act as π-acceptors, potentially leading to MLCT bands in the UV-Vis spectrum.

Below is a hypothetical data table illustrating the kind of spectroscopic data that would be collected for a metal complex of a pyrimidine-based ligand, based on findings for related compounds.

| Compound | Key IR Bands (cm⁻¹) ν(C=N) | UV-Vis λmax (nm) (Assignment) |

|---|---|---|

| Pyrimidine Schiff Base Ligand | 1656 | 261 (π-π) |

| [Co(L)₂]Cl₂ | 1643-1624 | ~470 (d-d), ~650 (d-d) |

| [Ni(L)₂]Cl₂ | 1643-1624 | ~470 (d-d) |

| [Cu(L)₂]Cl₂ | 1643-1624 | ~650 (d-d) |

Magnetic Properties

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which is crucial for determining its spin state (high-spin or low-spin) and, by extension, its coordination environment. The effective magnetic moment (μeff) is calculated from the measured susceptibility and is often compared to the theoretical "spin-only" value.

The spin-only magnetic moment can be calculated using the formula: μs.o. = √[n(n+2)] where 'n' is the number of unpaired electrons.

For first-row transition metal complexes, the measured magnetic moment is often close to the spin-only value, as the orbital contribution to the magnetic moment is largely "quenched" by the ligand field. libretexts.org Deviations from this value can provide further information about spin-orbit coupling. researchgate.net

The following table summarizes the expected spin-only magnetic moments and typical experimental ranges for common transition metal ions in octahedral complexes.

| Metal Ion | d-electron count | Unpaired Electrons (n) | Spin-Only μeff (B.M.) | Typical Experimental Range (B.M.) |

|---|---|---|---|---|

| Ti³⁺ | d¹ | 1 | 1.73 | 1.7-1.8 |

| V³⁺ | d² | 2 | 2.83 | 2.7-2.9 |

| Cr³⁺ | d³ | 3 | 3.87 | ~3.8 |

| Cr²⁺ (high spin) | d⁴ | 4 | 4.90 | ~4.8 |

| Mn²⁺ (high spin) | d⁵ | 5 | 5.92 | ~5.9 |

| Fe³⁺ (high spin) | d⁵ | 5 | 5.92 | ~5.9 |

| Fe²⁺ (high spin) | d⁶ | 4 | 4.90 | 5.1-5.7 |

| Co²⁺ (high spin) | d⁷ | 3 | 3.87 | 4.3-5.2 |

| Ni²⁺ | d⁸ | 2 | 2.83 | 2.9-3.4 |

| Cu²⁺ | d⁹ | 1 | 1.73 | 1.7-2.2 |

Theoretical Modeling of Metal-Ligand Interactions

Theoretical and computational chemistry provides powerful tools for understanding the nature of metal-ligand bonding, predicting geometries, and interpreting spectroscopic data. As with the previous sections, there are no specific theoretical studies on 2,4,6-trimethylpyrimidine dihydrate complexes. However, the methods used for such an investigation are well-established.

Density Functional Theory (DFT) is the most common computational method for studying transition metal complexes. A typical DFT study on a hypothetical metal complex of 2,4,6-trimethylpyrimidine would involve:

Frequency Calculations: These calculations confirm that the optimized structure is a true energy minimum and can be used to predict the IR spectrum of the complex. The calculated vibrational frequencies can then be compared to experimental IR data to validate the model.

Electronic Structure Analysis: DFT can be used to analyze the molecular orbitals of the complex, revealing the nature of the metal-ligand bonding. Techniques like Natural Bond Orbital (NBO) analysis can quantify the extent of electron donation from the ligand to the metal. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also calculated, providing insights into the electronic transitions observed in the UV-Vis spectrum and the chemical reactivity of the complex.

For example, a computational study on the interaction of other pyrimidine derivatives with metal clusters used DFT to calculate adsorption energies and analyze how the electronic properties of the pyrimidine molecule changed upon coordination. bohrium.com Such studies found that the interaction strength and electronic changes were dependent on the specific metal used, with copper clusters showing the strongest interaction. bohrium.com This type of computational work would be invaluable for predicting the behavior of 2,4,6-trimethylpyrimidine as a ligand and for designing new complexes with desired properties.

Advanced Applications and Future Research Directions of 2,4,6 Trimethyl Pyrimidine Dihydrate in Materials Science and Chemical Research

Role in Crystal Engineering and Supramolecular Materials Design

Crystal engineering is a field focused on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.orgwindows.net The design of such materials relies on the understanding of molecular recognition and self-assembly principles, which are guided by non-covalent forces like hydrogen bonding. ias.ac.in

The presence of water molecules is particularly crucial, as they can act as bridges, linking multiple pyrimidine (B1678525) molecules to form extended one-, two-, or three-dimensional networks. The study of how these different components assemble provides insight into the principles of molecular self-assembly and crystallization. ias.ac.in

| Interaction Type | Donor Group | Acceptor Group | Potential Role in Crystal Structure |

|---|---|---|---|

| Strong Hydrogen Bond | Water (O-H) | Pyrimidine (N) | Primary linkage between pyrimidine and water molecules. |

| Strong Hydrogen Bond | Water (O-H) | Water (O) | Formation of water clusters or chains. |

| Weak Hydrogen Bond | Methyl (C-H) | Pyrimidine (N) | Directional control and stabilization of packing. |

| Weak Hydrogen Bond | Methyl (C-H) | Water (O) | Further stabilization of the hydrated network. |

Potential as a Building Block in Porous Materials (e.g., MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The careful selection of these building blocks allows for the creation of materials with exceptionally high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and catalysis. nih.govrsc.org

2,4,6-Trimethylpyrimidine can serve as a promising organic building block, or ligand, for the construction of novel MOFs. The two nitrogen atoms in the pyrimidine ring are suitably positioned to coordinate with metal centers, acting as a bidentate or bridging ligand. The geometry of the pyrimidine ring and the steric hindrance from the methyl groups can direct the formation of specific network topologies. By analogy, other nitrogen-containing heterocyclic ligands, such as those based on triazine or pyridine, have been successfully used to create porous MOFs with diverse structures and functions. bohrium.commdpi.com

The synthesis of MOFs often involves solvothermal methods, and the resulting frameworks can exhibit different structures depending on the solvents and reaction conditions used. bohrium.com The potential of 2,4,6-trimethylpyrimidine as a ligand lies in its ability to form stable coordination bonds, leading to robust frameworks. The uncoordinated nitrogen atoms in some pyrimidine-based MOFs have been shown to enhance properties like CO2 adsorption, suggesting that MOFs built from 2,4,6-trimethylpyrimidine could be designed for specific gas capture applications. bohrium.com

| Ligand | Number of N-Donor Sites | Key Structural Feature | Example Application in MOFs |

|---|---|---|---|

| Pyridine | 1 | Simple aromatic N-donor. | Pendant ligand, pore functionalization. |

| Bipyridine | 2 | Bridging ligand for linear extension. | Pillaring layers, creating 3D networks. |

| 2,4,6-Trimethylpyrimidine | 2 | Chelating/bridging ligand with steric bulk. | Potential for unique topologies and pore environments. |

| 2,4,6-Tris(4-pyridyl)-1,3,5-triazine | 6 (3 triazine, 3 pyridine) | Trigonal, multi-nodal linker. | Construction of highly connected, porous frameworks for gas sorption. bohrium.com |

Exploration in Catalysis

The pyrimidine scaffold is a component of many biologically active molecules and has found utility in catalysis, either as part of a larger catalytic structure or as a catalyst itself. The related compound, 2,4,6-trimethylpyridine (B116444) (collidine), is well-known as a sterically hindered non-nucleophilic base in organic synthesis, where it facilitates reactions by scavenging protons without interfering with electrophilic centers. chemimpex.comwikipedia.org

By analogy, 2,4,6-trimethylpyrimidine possesses basic nitrogen atoms and steric bulk from the methyl groups. This suggests its potential use as a base catalyst in various organic transformations. Furthermore, its ability to act as a ligand for metal ions opens avenues for its use in coordination catalysis. Metal complexes incorporating pyrimidine-based ligands can be designed to catalyze a wide range of reactions. For instance, MOFs constructed with functional ligands can serve as heterogeneous catalysts, where the metal nodes or the organic linkers act as the catalytic sites. mdpi.com The defined pore structure of such MOFs can also impart size and shape selectivity to the catalytic process.

Development of Novel Pyrimidine-Based Chemosensors and Reagents

Chemosensors are molecules designed to detect and signal the presence of specific chemical species through a measurable change, such as color or fluorescence. nih.gov Pyrimidine and its derivatives have been explored as core structures for chemosensors due to the electron-deficient nature of the pyrimidine ring and the ability of its nitrogen atoms to coordinate with analytes, particularly metal ions. mdpi.com

The 2,4,6-trimethylpyrimidine scaffold can be chemically modified to develop new chemosensors. By introducing functional groups capable of binding to a target analyte (a receptor) and a signaling unit (a fluorophore or chromophore), highly sensitive and selective sensors can be created. rsc.org For example, attaching a fluorescent group to the pyrimidine ring could lead to a sensor where the fluorescence is "turned off" or "turned on" upon binding to a specific metal ion. The electronic properties of the pyrimidine ring can be fine-tuned by adding substituents, allowing for the rational design of sensors for a wide array of ions and small molecules.

| Component | Function | Example Moiety | Sensing Mechanism |

|---|---|---|---|

| Binding Site | Selectively interacts with the target analyte. | Amino, Hydroxyl, Thiol groups | Coordination, Hydrogen Bonding |

| Signaling Unit | Produces a measurable optical or electrochemical signal. | Pyrene, BODIPY, Rhodamine | Fluorescence Quenching/Enhancement, Color Change |

| Pyrimidine Core | Provides the structural scaffold and modulates electronic properties. | 2,4,6-Trimethylpyrimidine | Transmits electronic effects between binding site and signal unit. |

Outlook for Sustainable Synthesis and Green Chemistry Applications

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.com The synthesis of heterocyclic compounds like pyrimidines has traditionally involved methods that are often not environmentally friendly. However, significant research has been dedicated to developing greener synthetic routes. researchgate.net

The future synthesis of 2,4,6-trimethylpyrimidine and its derivatives is likely to be guided by these principles. Promising green methodologies for pyrimidine synthesis include:

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form the final product, which increases efficiency and reduces waste.

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Solvent-Free Reactions: Performing reactions in the absence of a solvent, or using green solvents like water or ethanol (B145695), minimizes volatile organic compound (VOC) emissions. eurekaselect.com

Use of Green Catalysts: Employing reusable solid acid or base catalysts can simplify product purification and reduce chemical waste.

By adopting these sustainable practices, the environmental impact of producing 2,4,6-trimethylpyrimidine dihydrate and related compounds can be significantly minimized, aligning with the broader goals of green chemistry. eurekaselect.comresearchgate.net

Q & A

What synthetic methodologies are recommended for the preparation of 2,4,6-Trimethyl-pyrimidine dihydrate in academic research?

Basic Question

Methodological Answer:

The synthesis of pyrimidine derivatives often employs multi-component reactions (MCRs) or condensation reactions. For example, a one-pot three-component reaction involving ketones, aldehydes, and urea in the presence of catalysts like trimethylchlorosilane (TMCS) has been effective for analogous pyrimidine derivatives, yielding products with >85% efficiency . Oxidation-reduction strategies using potassium permanganate (for oxidation) or sodium borohydride (for reduction) can modify substituents on the pyrimidine ring . For dihydrate formation, controlled crystallization in aqueous or hydrous solvent systems (e.g., ethanol-water mixtures) under reduced temperature (4–10°C) is recommended to stabilize the hydrate structure .

How can researchers resolve discrepancies in reported toxicity profiles of 2,4,6-Trimethyl-pyrimidine derivatives?

Advanced Question

Methodological Answer:

Conflicting toxicity data (e.g., reproductive hazards, hepatotoxicity) require systematic validation.

- Step 1: Reproduce experiments under standardized protocols (e.g., OECD guidelines) to confirm acute toxicity (e.g., LD50) and chronic effects (e.g., liver histopathology) .

- Step 2: Cross-reference databases like NIST Chemistry WebBook for physicochemical properties and EPA DSSTox for regulatory toxicology data .

- Step 3: Use in silico tools (e.g., QSAR models) to predict metabolite interactions and validate findings with in vitro assays (e.g., Ames test for mutagenicity) .

What analytical techniques are most effective for characterizing the crystallographic structure of this compound?

Advanced Question

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving hydrate structures. Key parameters include:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Refinement with SHELXL achieves R-factors < 0.040 .

- Hydrate Confirmation: Identify hydrogen-bonding networks (e.g., O–H···N interactions) and water occupancy via displacement parameters .

- Complementary Methods: Pair with FT-IR to confirm functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹) and TGA to quantify hydrate water loss .

How should this compound be stored to ensure long-term stability in laboratory settings?

Basic Question

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C in a humidity-controlled environment (<40% RH) to prevent dehydration .

- Incompatibilities: Avoid proximity to oxidizing agents (e.g., peroxides, chlorates) and acidic vapors, which may degrade the pyrimidine ring .

- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC purity checks (≥98% area) .

What strategies are recommended for evaluating the biological activity of this compound?

Advanced Question

Methodological Answer:

- Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Anticancer Potential: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and correlate results with molecular docking studies targeting enzymes like matrix metalloproteinases (MMPs) .

- Mechanistic Studies: Employ fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

How can researchers optimize reaction yields for pyrimidine derivatives in multi-step syntheses?

Advanced Question

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance cyclization efficiency .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, acetonitrile) for better solubility and reaction kinetics. Microwave-assisted synthesis reduces reaction times by 50–70% .

- Workflow Integration: Implement inline FT-IR or NMR for real-time monitoring of intermediates (e.g., enamine formation) .

What safety protocols are critical when handling this compound in the laboratory?

Basic Question

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to prevent inhalation .

- Spill Management: Neutralize spills with activated carbon or vermiculite, followed by 5% acetic acid rinse to degrade residual compound .

- Emergency Procedures: For skin contact, rinse immediately with 0.9% saline; for eye exposure, use eyewash stations for 15+ minutes .

How can computational chemistry aid in the design of this compound derivatives with enhanced bioactivity?

Advanced Question

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to predict binding affinities for targets like MMP-9 (PDB: 1GKC). Optimize substituent positions for stronger H-bonding or π-π interactions .

- ADMET Prediction: Apply SwissADME to assess pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) and toxicity alerts .

- Quantum Calculations: Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.